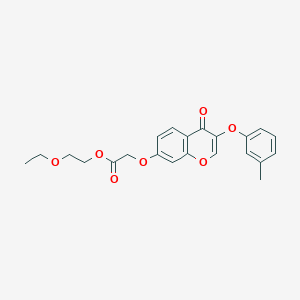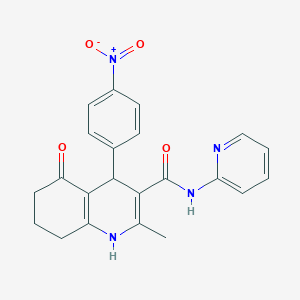![molecular formula C17H18N4O3S B11645413 N'-[(E)-2,3-dihydro-1,4-benzodioxin-5-ylmethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B11645413.png)
N'-[(E)-2,3-dihydro-1,4-benzodioxin-5-ylmethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETOHYDRAZIDE is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodioxin ring and a pyrimidinylsulfanyl group, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETOHYDRAZIDE typically involves a reflux method. The process begins with the reaction of 2,3-dihydro-1,4-benzodioxin-5-carbaldehyde with 4,6-dimethylpyrimidin-2-thiol in the presence of a suitable catalyst. The reaction mixture is then refluxed for several hours to ensure complete conversion. The product is purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidinylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETOHYDRAZIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of folate synthesis in bacteria, which is essential for their growth and multiplication . The compound binds to the active site of the enzyme, preventing the synthesis of folic acid and thereby inhibiting bacterial growth.
Comparación Con Compuestos Similares
N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETOHYDRAZIDE can be compared with other similar compounds such as:
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound also contains a benzodioxin ring and exhibits antibacterial activity.
2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound is used in optoelectronic applications and has similar structural features.
The uniqueness of N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETOHYDRAZIDE lies in its combination of a benzodioxin ring and a pyrimidinylsulfanyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H18N4O3S |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-[(E)-2,3-dihydro-1,4-benzodioxin-5-ylmethylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H18N4O3S/c1-11-8-12(2)20-17(19-11)25-10-15(22)21-18-9-13-4-3-5-14-16(13)24-7-6-23-14/h3-5,8-9H,6-7,10H2,1-2H3,(H,21,22)/b18-9+ |
Clave InChI |
CSIKMEMFJANBQT-GIJQJNRQSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=C3C(=CC=C2)OCCO3)C |
SMILES canónico |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=C3C(=CC=C2)OCCO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645334.png)
![methyl 6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11645337.png)
![N-(3-chlorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11645340.png)
![3-(2-butoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11645347.png)
![2-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11645365.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11645380.png)

![2-cyclopropyl-N'-[(E)-(4-methoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11645392.png)
![(6Z)-2-butyl-6-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645401.png)
![3-(3,4-dimethoxyphenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11645402.png)

![N'-[(4-Hydroxyphenyl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanehydrazide](/img/structure/B11645409.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11645417.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11645422.png)
